3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate
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Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate is an organic compound with the molecular formula C34H60O4 and a molecular weight of 532.84 g/mol It is characterized by the presence of a hydroxy-methoxyphenyl group attached to a propyl chain, which is further esterified with tetracosanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate typically involves the esterification of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid with tetracosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid.
Reduction: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropyl derivatives.
Scientific Research Applications
3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in these processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the tetracosanoate ester group.
4-Hydroxy-3-methoxyphenylacetone: Contains a similar phenyl group but differs in the side chain structure
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate is unique due to its long tetracosanoate ester chain, which imparts distinct physicochemical properties and potential biological activities compared to its analogs .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)propyl tetracosanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-34(36)38-29-24-25-31-27-28-32(35)33(30-31)37-2/h27-28,30,35H,3-26,29H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWIQQFHUCCRRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC(=C(C=C1)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702033 |
Source
|
Record name | 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98770-70-8 |
Source
|
Record name | 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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